molecular formula C9H13NO B1460879 N-(furan-2-ylmethyl)cyclobutanamine CAS No. 1092302-72-1

N-(furan-2-ylmethyl)cyclobutanamine

Cat. No.: B1460879
CAS No.: 1092302-72-1
M. Wt: 151.21 g/mol
InChI Key: DTWLVWHXWSHPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)cyclobutanamine is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a cyclobutane ring linked to a furan-methylamine group. The furan ring, a common structural motif in medicinally active compounds, is known for its potential biological activities . Similarly, the cyclobutane ring is a valuable scaffold in pharmaceutical development, as it is present in molecules studied for various inhibitory activities . The integration of these two subunits makes this compound a potentially valuable intermediate or building block for the synthesis of more complex molecules. Researchers may explore its utility in constructing novel compounds for structure-activity relationship (SAR) studies, particularly in programs targeting striatal-associated disorders where cyclobutylamine derivatives have shown relevance . This product is intended for research purposes such as method development, chemical synthesis, and in-vitro biological screening. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1092302-72-1

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-(furan-2-ylmethyl)cyclobutanamine

InChI

InChI=1S/C9H13NO/c1-3-8(4-1)10-7-9-5-2-6-11-9/h2,5-6,8,10H,1,3-4,7H2

InChI Key

DTWLVWHXWSHPMV-UHFFFAOYSA-N

SMILES

C1CC(C1)NCC2=CC=CO2

Canonical SMILES

C1CC(C1)NCC2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutanamine Derivatives

The table below compares N-(furan-2-ylmethyl)cyclobutanamine with structurally related cyclobutanamine-based compounds from and :

Compound Name Substituent Molecular Weight (HRMS) Yield Key Spectral Data (¹H NMR δ, ppm) Source
This compound (hypothetical) Furan-2-ylmethyl ~165.23 (estimated) N/A Predicted δ 3.50–3.55 (CH₂-N), 6.14–6.34 (furan H)
4-69 : N-Benzyl-N-(furan-2-ylmethyl)cyclobutanamine Benzyl + furan-2-ylmethyl Not reported 60% δ 3.50 (s, 2H), 6.14–7.45 (aromatic H)
9s : N-((2,3-Dihydrobenzofuran-5-yl)methyl)cyclobutanamine Dihydrobenzofuran 204.1388 38% δ 3.08–3.19 (m, 1H), 6.23–7.21 (aromatic H)
9r : N-(Benzo[d][1,3]dioxol-5-ylmethyl)cyclobutanamine Benzodioxole 206.1181 33% δ 3.10–3.25 (m, 1H), 6.80–6.95 (aromatic H)

Key Observations :

  • Synthesis Efficiency : Cyclobutanamine derivatives generally exhibit low to moderate yields (33–60%), likely due to steric hindrance from the cyclobutane ring .
Tetrazole-Based Analogues
Compound Class Core Structure Antimicrobial Activity (MIC) Cytotoxicity (MTT assay) Yield Source
This compound Cyclobutane + amine Not reported Not reported ~60%
Tetrazole derivatives (e.g., Compound 6) Tetrazole + furan 4 µg/mL (S. epidermidis) Low cytotoxicity 79–92%

Key Observations :

  • Pharmacological Potential: Tetrazole derivatives exhibit potent antimicrobial activity (e.g., Compound 6 inhibits bacterial growth at 4 µg/mL), whereas cyclobutanamine derivatives lack reported biological data .
  • Synthetic Advantages : Tetrazole scaffolds are synthesized in higher yields (79–92%) due to optimized reaction conditions, contrasting with the challenging synthesis of cyclobutanamines .
Thiourea and Formamide Derivatives

and highlight thiourea and formamide compounds with furan-2-ylmethyl groups. These derivatives differ in hydrogen-bonding capacity and reactivity:

Compound Type Functional Group Key Properties Source
Thiourea (8b) -NH-CS-NH- Crystallizes in non-centrosymmetric P21
Formamide (1, 2) -NCHO Microwave-assisted synthesis (160°C)
This compound -NH-cyclobutane Steric hindrance limits reactivity

Key Observations :

  • Structural Flexibility : Thiourea derivatives (e.g., 8b) exhibit diverse crystal packing modes, enabling tailored solid-state properties, whereas cyclobutanamines are conformationally restricted .
  • Reactivity : Formamide derivatives undergo efficient microwave-assisted methylation (>90% conversion), suggesting that cyclobutanamines may require similar optimization for scalable synthesis .

Preparation Methods

General Synthetic Strategy

The synthesis of N-(furan-2-ylmethyl)cyclobutanamine typically involves:

Preparation via Alkylation of Cyclobutanamine

A common approach is the direct alkylation of cyclobutanamine with a suitable furan-2-ylmethyl electrophile, such as furan-2-ylmethyl chloride or bromide.

Typical procedure:

  • Cyclobutanamine is dissolved in a suitable solvent such as dichloromethane or anhydrous acetonitrile.
  • A base such as pyridine or triethylamine is added to neutralize the generated acid.
  • The furan-2-ylmethyl halide is added dropwise at low temperature (0–20 °C) to control the reaction rate and avoid side reactions.
  • The mixture is stirred for several hours to ensure completion.
  • The reaction mixture is then worked up by partitioning between aqueous acid and organic solvents, followed by washing, drying over anhydrous agents (e.g., magnesium sulfate or sodium sulfate), and solvent evaporation.
  • The crude product is purified by column chromatography or recrystallization.

This method is supported by analogous procedures involving cyclobutanamine alkylation reported in literature, where yields around 70% are achievable under mild conditions using pyridine as base and dichloromethane as solvent.

Reductive Amination Route

An alternative synthesis involves reductive amination of cyclobutanamine with furan-2-carboxaldehyde:

  • Cyclobutanamine and furan-2-carboxaldehyde are mixed in a solvent such as methanol or ethanol.
  • The mixture is stirred to form an imine intermediate.
  • A reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride is added to reduce the imine to the secondary amine.
  • The reaction is typically carried out at room temperature or slightly elevated temperatures.
  • Workup involves aqueous quenching, extraction, drying, and purification.

This method offers high selectivity and avoids the use of alkyl halides, thus reducing potential side reactions.

Purification and Characterization

  • The product is isolated by extraction with ethyl acetate or diethyl ether.
  • Washing steps with water and brine remove inorganic residues.
  • Drying over anhydrous magnesium sulfate or sodium sulfate ensures removal of moisture.
  • Final purification is achieved by vacuum evaporation and chromatographic techniques.
  • Characterization is done by NMR (1H and 13C), mass spectrometry, and melting point analysis to confirm the structure and purity.

Data Table Summarizing Preparation Conditions

Method Reagents & Conditions Solvent Temperature Reaction Time Yield (%) Notes
Alkylation Cyclobutanamine + furan-2-ylmethyl chloride + pyridine Dichloromethane 0–20 °C 2.5 hours ~70 Mild conditions; requires base
Reductive Amination Cyclobutanamine + furan-2-carboxaldehyde + NaBH(OAc)3 Methanol or Ethanol RT to 40 °C Several hours Variable High selectivity; avoids halides
Extraction & Purification Water, ethyl acetate washes, drying over MgSO4 or Na2SO4 - - - - Standard organic workup and chromatography

Research Findings and Notes

  • The alkylation approach is straightforward but may require careful control of temperature and stoichiometry to prevent over-alkylation or side reactions.
  • Reductive amination provides a cleaner route with fewer byproducts but requires the availability of furan-2-carboxaldehyde and a suitable reducing agent.
  • Both methods preserve the cyclobutane ring and the furan heterocycle, which are sensitive to harsh conditions.
  • Literature emphasizes the importance of neutralizing acidic byproducts during alkylation to improve yields and purity.
  • No direct patents or publications specifically detail the preparation of this compound, but related amine alkylation and reductive amination techniques are well established and can be adapted.

Q & A

Q. What are the established synthetic routes for N-(furan-2-ylmethyl)cyclobutanamine, and what are the critical reaction parameters?

The compound can be synthesized via reductive amination using a palladium-based catalyst (e.g., Pd/NiO) under hydrogen gas. Key steps include:

  • Reacting cyclobutanamine with furan-2-carbaldehyde in the presence of Pd/NiO (1.1 wt%) at 25°C for 10 hours under H₂ .
  • Purification via filtration and evaporation, yielding >90% purity. Optimization requires precise control of catalyst loading, solvent choice (e.g., ethanol or THF), and inert atmosphere to minimize side reactions.

Q. How is NMR spectroscopy employed to confirm the structure of this compound?

¹H NMR (400 MHz, CDCl₃) is critical for structural validation:

  • Peaks at δ 6.34 ppm (dd, J = 3.1, 1.8 Hz) and δ 6.14 ppm (d, J = 3.1 Hz) confirm the furan ring protons .
  • Cyclobutane protons appear as multiplets between δ 1.60–2.15 ppm.
  • Methylenamine protons (N-CH₂-furan) resonate as singlets near δ 3.50–3.55 ppm. Comparative analysis with computational predictions (e.g., DFT) resolves ambiguities in peak assignments .

Q. What preliminary biological activities have been reported for this compound?

While direct studies on this compound are limited, structural analogs exhibit:

  • MAO inhibition : Propargylamine derivatives (e.g., N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine) show dose-dependent MAO-B inhibition, suggesting potential neuroprotective effects .
  • Receptor modulation : Halogenated analogs (e.g., N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine) interact with enzymes involved in neurotransmitter regulation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound?

Density Functional Theory (DFT) calculations provide insights into:

  • Electrophilic reactivity : The electron-rich furan ring increases susceptibility to electrophilic substitution at the 5-position .
  • Conformational stability : The cyclobutane ring induces steric strain, favoring a puckered geometry that impacts binding to biological targets . Tools like Gaussian or ORCA are used to simulate transition states and optimize synthetic pathways .

Q. What experimental strategies resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies between NMR and X-ray data can arise from dynamic effects (e.g., ring puckering). Strategies include:

  • High-resolution X-ray crystallography : Use SHELXL for refinement to resolve bond-length/bond-angle ambiguities .
  • Variable-temperature NMR : Detect conformational flexibility by analyzing signal splitting at low temperatures .

Q. How does structural modification of the cyclobutane or furan moieties alter biological activity?

Comparative studies with analogs reveal:

CompoundStructural VariationActivity Change
N-[(4-Bromo-3-fluorophenyl)methyl]cyclobutanamineHalogen substitutionEnhanced enzyme inhibition
N-[(5-methylthiophen-2-yl)methyl]cyclobutanamineThiophene vs. furanReduced MAO-B selectivity
Key trends:
  • Electron-withdrawing groups (e.g., halogens) improve binding affinity.
  • Larger heterocycles (e.g., thiophene) reduce metabolic stability .

Q. What methodologies elucidate the mechanism of MAO inhibition by this compound derivatives?

  • Enzyme kinetics : Measure Kᵢ values via Lineweaver-Burk plots using purified MAO-A/MAO-B .
  • Docking simulations : AutoDock Vina predicts binding poses in the MAO-B active site, highlighting interactions with flavin adenine dinucleotide (FAD) .
  • In vivo assays : Monitor dopamine and serotonin levels in rodent models to assess functional inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.